molecular formula C17H28BNO4S B8120174 N,N-Diethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

N,N-Diethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B8120174
M. Wt: 353.3 g/mol
InChI Key: UQGBGLVLIDXYIY-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a benzenesulfonamide derivative functionalized with a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is characterized by:

  • Substituents: A diethylamine group at the sulfonamide nitrogen, a methyl group at the 2-position of the benzene ring, and the boronic ester at the 4-position.
  • Key Applications: Primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions due to the boronic ester moiety, enabling carbon-carbon bond formation in drug discovery and materials science .
  • Synthesis: Prepared via substitution reactions involving n-butyllithium in tetrahydrofuran/hexane systems, as guided by LookChem’s optimized routes .

Properties

IUPAC Name

N,N-diethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO4S/c1-8-19(9-2)24(20,21)15-11-10-14(12-13(15)3)18-22-16(4,5)17(6,7)23-18/h10-12H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGBGLVLIDXYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(CC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester moiety can be introduced via a borylation reaction, often using a palladium catalyst. For example, the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the corresponding amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety, to form boronic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nitrating agents, etc.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The boronic ester moiety makes this compound useful in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.

Biology and Medicine:

    Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential candidate for drug development.

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its interaction with molecular targets through its functional groups:

    Boronic Ester: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

    Sulfonamide Group: Can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and analogous benzenesulfonamide boronic esters:

Compound Name Substituents (Position) Molecular Formula CAS No./ID Purity Key Properties/Applications
Target Compound N,N-Diethyl, 2-Me, 4-boronic ester C20H23BN2O4S HD-7800 98% High-yield cross-coupling; pharmaceutical intermediates
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide N-Me, 4-boronic ester C14H20BNO4S 1073353-47-5 95% Lower steric hindrance; used in small-molecule drug synthesis
N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide N,N,3-Trimethyl, 4-boronic ester C15H24BNO4S MFCD29110016 95%+ Enhanced lipophilicity; potential CNS drug candidate
2-Chloro-N-phenyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide 2-Cl, N-Ph, 5-boronic ester C19H22BClNO4S 1106313-73-8 N/A Electron-withdrawing Cl improves oxidative stability
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide N-Et, 4-boronic ester C15H24BNO4S 875917-19-4 95% Broader solubility in polar solvents

Reactivity in Suzuki Coupling :

  • The target compound’s diethyl group reduces steric hindrance compared to bulkier N,N,3-trimethyl derivatives, enhancing coupling efficiency .
  • Electron-withdrawing groups (e.g., Cl in 2-chloro derivatives) stabilize the boronic ester but may slow coupling kinetics .

Biological Activity

N,N-Diethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical identifiers:

  • CAS Number : 920304-57-0
  • Molecular Formula : C16H26BNO2
  • Molecular Weight : 275.20 g/mol
  • IUPAC Name : N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cardiovascular Effects

Recent studies have highlighted the effects of sulfonamide derivatives on cardiovascular parameters. For instance, compounds similar to benzenesulfonamides have been shown to decrease coronary resistance and affect perfusion pressure in experimental models. The compound's interaction with calcium channels may underlie these effects.

StudyCompoundDoseEffect on Coronary Resistance
Figueroa-Valverde et al. (2023)4-(2-aminoethyl)-benzenesulfonamide0.001 nMDecreased coronary resistance (p = 0.05)
Control--Baseline resistance

2. Enzyme Inhibition

The compound has potential as a kinase inhibitor. Kinases play a crucial role in various signaling pathways related to cancer and other diseases. Research indicates that similar compounds can act as inhibitors of specific kinases with low nanomolar IC50 values.

Kinase TargetIC50 (nM)Reference
EGFRLow range
Other Tyrosine Kinases>1000-fold higher than EGFR

The mechanisms through which this compound exerts its biological effects include:

  • Calcium Channel Modulation : Influences vascular tone and blood pressure regulation.
  • Kinase Inhibition : Disruption of signaling pathways in cancer cells.

Case Studies

A significant study by Figueroa-Valverde et al. (2023) investigated the cardiovascular effects of benzenesulfonamide derivatives in vivo. The study demonstrated that certain derivatives significantly reduced coronary resistance compared to controls and other sulfonamide derivatives.

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